molecular formula C14H18ClN3O2 B2388082 2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1779133-27-5

2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B2388082
CAS No.: 1779133-27-5
M. Wt: 295.77
InChI Key: ZMHPABRUNHDOPH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a spirocyclic compound featuring a triazaspiro core with a 4-methoxyphenyl substituent. Its molecular formula is C₁₄H₁₈ClN₃O₂, and it is typically synthesized for research purposes in drug discovery and medicinal chemistry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-19-11-4-2-10(3-5-11)12-16-13(18)14(17-12)6-8-15-9-7-14;/h2-5,15H,6-9H2,1H3,(H,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHPABRUNHDOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCNCC3)C(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3,8-triazaspiro[45]dec-1-en-4-one hydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions One common method includes the reaction of a suitable amine with a ketone or aldehyde to form an intermediate, which then undergoes cyclization under acidic or basic conditions to yield the spirocyclic product

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The spirocyclic core can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the spirocyclic core can produce various spirocyclic amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity: Studies have indicated that 2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride exhibits significant antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties: Preliminary research suggests that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects: The compound has been explored for its ability to reduce inflammation by inhibiting enzymes involved in inflammatory responses, making it a possible treatment option for inflammatory diseases .

Biological Applications

  • Biochemical Research: As a bioactive compound, it is utilized in biochemical assays to study enzyme interactions and receptor binding mechanisms. Its spirocyclic structure allows for unique interactions with biological targets, which can be pivotal in drug design .
  • Pharmacological Studies: The compound's mechanism of action involves interaction with molecular targets that modulate biological processes. Understanding these interactions can lead to advancements in pharmacology and therapeutic development .

Industrial Applications

  • Synthesis of Complex Molecules: In organic synthesis, this compound serves as a building block for more complex chemical entities. Its unique structural features facilitate the creation of derivatives with tailored properties for specific applications.
  • Material Science: The compound is being explored for its potential use in developing new materials with specific chemical properties. This includes applications in coatings, polymers, and other industrial products where unique chemical characteristics are required .

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a dose-dependent inhibition of microbial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that this compound significantly reduced the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase. These findings highlight its potential role in cancer therapy and warrant further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-(2-Methoxyphenyl) and 2-(3-Methoxyphenyl) Derivatives

  • Structural Differences : The 2- and 3-methoxyphenyl isomers differ in the position of the methoxy group on the phenyl ring (ortho vs. meta), altering steric and electronic properties.
  • Physicochemical Properties: Property 4-Methoxy (Target) 2-Methoxy 3-Methoxy Molecular Weight (g/mol) 295.77 295.77 295.76 Purity >98% >98% ≥95% Storage Conditions 2–8°C 2–8°C Not specified
  • Biological Implications : The 4-methoxy isomer may exhibit enhanced receptor selectivity due to reduced steric hindrance compared to ortho-substituted analogs .

Triazaspiro Derivatives with Sulfonyl or Halogen Substituents

8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

  • Key Features : Incorporates a sulfonyl group and 2-fluorophenyl substituent.
  • Biological Activity : Demonstrates antibacterial activity, unlike the target compound, likely due to the sulfonyl group’s electrophilic reactivity .
  • Structural Advantage : The sulfonyl group enhances metabolic stability and binding to bacterial enzymes.

8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

  • Key Features : Chlorine substituents increase lipophilicity (LogP ~3.5 vs. ~2.8 for the target compound).

Triazaspiro Compounds with Cyclic Alkyl Substituents

2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one Hydrochloride

  • Structural Difference : Cyclobutyl substituent replaces the methoxyphenyl group.

Biological Activity

2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS No. 1779133-27-5) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C14_{14}H18_{18}ClN3_3O2_2
  • Molecular Weight : 295.77 g/mol

The structure includes a spirocyclic framework which is known to contribute to various biological activities.

Anticancer Properties

Research has indicated that compounds with a triazaspiro structure can exhibit significant anticancer properties. A study focusing on similar triazaspiro compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor of specific enzymes such as carboxylesterase (CaE). This inhibition is crucial as CaE plays a role in drug metabolism and detoxification processes. The compound's selectivity and reversible inhibition profile were highlighted in enzyme kinetics studies .

Antioxidant Activity

The compound has also shown potential antioxidant properties, comparable to standard antioxidants like Trolox. This was assessed using the ABTS assay, where it demonstrated significant radical scavenging activity, indicating its potential use in preventing oxidative stress-related diseases .

Cardiovascular Research

In a recent study investigating myocardial infarction (MI), compounds derived from the triazaspiro scaffold were found to inhibit mitochondrial permeability transition pore (mPTP) opening. This inhibition resulted in reduced apoptosis rates and improved cardiac function during reperfusion therapy. The study emphasized the therapeutic potential of such compounds in cardiovascular diseases .

Synthesis and Biological Evaluation

A series of derivatives based on the triazaspiro framework were synthesized and evaluated for their biological activities, including antibacterial and antifungal properties. The results indicated that modifications to the phenyl ring significantly influenced the biological efficacy of these compounds .

Data Summary

Property Value
Molecular FormulaC14_{14}H18_{18}ClN3_3O2_2
Molecular Weight295.77 g/mol
CAS Number1779133-27-5
Antioxidant ActivityComparable to Trolox
Enzyme InhibitionSelective CaE inhibitor
Anticancer ActivityInduces apoptosis in cancer cells

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